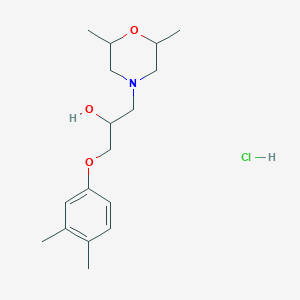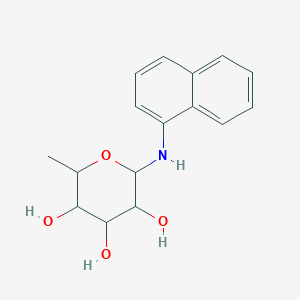
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique properties. DMPP is a selective β2-adrenoceptor agonist, which means it can activate specific receptors in the body and produce physiological effects.
Mécanisme D'action
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride works by selectively activating β2-adrenoceptors in the body. These receptors are found in the smooth muscle of the lungs and blood vessels, as well as in the heart. When activated, β2-adrenoceptors cause relaxation of smooth muscle and dilation of blood vessels, which can lead to increased airflow in the lungs and improved blood flow to the heart.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects in the body. It can increase the activity of adenylate cyclase, which leads to increased levels of cyclic AMP (cAMP) in cells. This can lead to the activation of protein kinase A (PKA), which can regulate a number of cellular processes. This compound can also increase the activity of potassium channels in cells, which can lead to hyperpolarization and relaxation of smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means it can produce specific effects in cells and tissues. It is also relatively stable and easy to synthesize. However, this compound has some limitations for use in lab experiments. It can be difficult to obtain pure this compound, and it can be expensive to synthesize. Additionally, this compound can have off-target effects on other receptors in the body, which can complicate experimental results.
Orientations Futures
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the potential use of this compound in treating heart failure. Additional studies are needed to determine the optimal dosing and delivery methods for this compound in this context. Another area of interest is the use of this compound in combination with other drugs for the treatment of asthma and COPD. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify potential off-target effects that may limit its use in certain contexts.
Méthodes De Synthèse
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form a chlorohydrin intermediate. The chlorohydrin is then reacted with morpholine to form a morpholinylchloropropanol intermediate, which is subsequently reacted with 2,6-dimethylmorpholine to form this compound.
Applications De Recherche Scientifique
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have bronchodilatory effects, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). This compound has also been studied for its potential use in treating heart failure, as it can increase cardiac output and improve heart function.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(7-13(12)2)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWIFVMKIXORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)
![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)

![N-[4-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5200649.png)
![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)

![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)

![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
